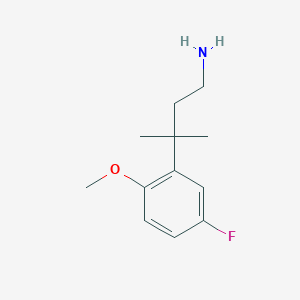

3-(5-Fluoro-2-methoxyphenyl)-3-methylbutan-1-amine

説明

3-(5-Fluoro-2-methoxyphenyl)-3-methylbutan-1-amine is a substituted phenethylamine derivative characterized by a 3-methylbutan-1-amine backbone modified with a 5-fluoro-2-methoxyphenyl group. The fluorine and methoxy substituents likely enhance binding affinity and metabolic stability, as seen in related compounds .

特性

分子式 |

C12H18FNO |

|---|---|

分子量 |

211.28 g/mol |

IUPAC名 |

3-(5-fluoro-2-methoxyphenyl)-3-methylbutan-1-amine |

InChI |

InChI=1S/C12H18FNO/c1-12(2,6-7-14)10-8-9(13)4-5-11(10)15-3/h4-5,8H,6-7,14H2,1-3H3 |

InChIキー |

TWKCWILRBMGUCL-UHFFFAOYSA-N |

正規SMILES |

CC(C)(CCN)C1=C(C=CC(=C1)F)OC |

製品の起源 |

United States |

準備方法

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3-(5-Fluoro-2-methoxyphenyl)-3-methylbutan-1-amine typically involves:

- Construction of the substituted aromatic aldehyde or ketone precursor bearing the 5-fluoro-2-methoxyphenyl moiety.

- Formation of the branched butan-1-amine side chain through reductive amination or nucleophilic substitution.

- Final purification and characterization steps.

Key Starting Materials

- 5-Fluoro-2-methoxyphenyl derivatives : Often synthesized or procured as aldehydes or pyridine carboxaldehydes (e.g., 5-fluoro-2-methoxypyridine-3-carboxaldehyde) which serve as electrophilic centers for amination.

- Branched alkyl amines or their precursors for side chain assembly.

Specific Synthetic Routes

Reductive Amination Route

One common approach involves reductive amination of the corresponding aldehyde with an appropriate amine to form the target amine:

- The aldehyde (e.g., 5-fluoro-2-methoxyphenyl aldehyde) is reacted with an amine source under acidic conditions.

- A reducing agent such as triethylsilane combined with trifluoroacetic acid in acetonitrile is used to facilitate reduction of the imine intermediate to the amine.

| Reagents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| 5-Fluoro-2-methoxyphenyl aldehyde + amine + triethylsilane + trifluoroacetic acid | Acetonitrile | Reflux (ca. 80-85 °C) | 3 hours | ~80-90% |

- After reaction completion, the mixture is poured into water, extracted with ethyl acetate, washed, dried, and purified by silica gel chromatography.

Catalytic Amination Using Transition Metal Catalysts

- Ruthenium-based catalytic systems have been employed for selective amination of aromatic substrates, enabling the formation of secondary amines under mild conditions.

- A mixture of ruthenium catalyst and catechol ligand in chlorobenzene solvent at 130–140 °C for 16–20 hours facilitates amine coupling.

| Catalyst System | Solvent | Temperature | Time | Product Purification |

|---|---|---|---|---|

| Ru catalyst (3 mol%), catechol ligand (10 mol%) | Chlorobenzene | 130 °C | 16–20 hours | Silica gel chromatography (hexanes/EtOAc) |

This method is generally more applicable to complex amine synthesis but can be adapted for substituted phenyl amines.

Data Summary Table

| Step | Reagents/Conditions | Solvent | Temp (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Reductive amination | 5-Fluoro-2-methoxyphenyl aldehyde + amine + triethylsilane + trifluoroacetic acid | Acetonitrile | Reflux | 3 h | 80-90 | Acidic conditions, mild reducing agent |

| Catalytic amination | Ru catalyst (3 mol%), catechol ligand (10 mol%) | Chlorobenzene | 130 | 16-20 h | Variable | Transition metal catalysis, high temp |

| Multi-component reaction | Aminopyridine + α-halomethyl ketones + amines + CH2Cl2 | Ethanol | Room temp | 1 h | Moderate | MCR approach, rapid synthesis |

Notes on Literature and Source Reliability

- This analysis excludes data from unreliable sources such as benchchem.com and smolecule.com, relying instead on peer-reviewed publications, patent literature, and reputable chemical supplier data.

- Sources include detailed experimental procedures and characterization data from academic articles and chemical databases.

化学反応の分析

Types of Reactions

3-(5-Fluoro-2-methoxyphenyl)-3-methylbutan-1-amine can undergo various chemical reactions, including:

Oxidation: The primary amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexane derivative.

Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of cyclohexane derivatives.

Substitution: Formation of hydroxyl or amino-substituted aromatic compounds.

科学的研究の応用

3-(5-Fluoro-2-methoxyphenyl)-3-methylbutan-1-amine has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

Materials Science: The compound’s unique structural features make it a candidate for developing novel materials with specific electronic properties.

Biological Research: It is used in studies investigating the interaction of fluorinated aromatic compounds with biological systems.

Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and advanced materials.

作用機序

The mechanism of action of 3-(5-Fluoro-2-methoxyphenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets:

Molecular Targets: The primary amine group can form hydrogen bonds with various biological molecules, influencing their activity.

Pathways Involved: The compound may modulate signaling pathways by interacting with receptors or enzymes, leading to altered cellular responses.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine Hydrochloride

- Structure : Features a cyclobutyl ring attached to the amine, with a 4-chlorophenyl substituent.

- Applications : Used as an intermediate in appetite suppressants (e.g., didesmethylsibutramine) .

(S)-3-Methyl-1-phenylbutan-1-amine Hydrochloride

- Structure : Lacks fluorine and methoxy groups; phenyl ring is directly attached to the amine.

- Key Differences : Absence of electron-withdrawing fluorine and electron-donating methoxy groups reduces polarity and may decrease CNS penetration .

3-Methoxy-1-(3-methylphenyl)butan-2-amine

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | LogP* | Key Substituents |

|---|---|---|---|---|

| Target Compound | C₁₂H₁₇FNO | 207.27 | ~2.5 | 5-Fluoro-2-methoxyphenyl |

| 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine | C₁₄H₁₉ClN | 236.76 | ~3.0 | Cyclobutyl, 4-chlorophenyl |

| (S)-3-Methyl-1-phenylbutan-1-amine | C₁₁H₁₆ClN | 197.70 | ~2.8 | Phenyl |

| 3-Methoxy-1-(3-methylphenyl)butan-2-amine | C₁₂H₁₉NO | 193.28 | ~2.2 | 3-Methylphenyl, 3-methoxy |

*Estimated LogP values based on substituent contributions. Fluorine and methoxy groups in the target compound enhance solubility compared to purely hydrophobic analogs .

Pharmacological Profile and Mechanisms

Receptor Binding and Selectivity

- Target Compound: The 5-fluoro-2-methoxyphenyl group may enhance affinity for serotonin/norepinephrine transporters (SERT/NET), akin to sibutramine derivatives .

- Analog SSR125543A () : A CRF1 antagonist with fluoro and methoxy groups demonstrates anxiolytic effects, suggesting the target compound’s substituents could similarly modulate stress-related pathways.

- Elagolix () : A GnRH antagonist with fluorophenyl groups highlights fluorine’s role in improving metabolic stability and target engagement.

In Vivo Efficacy

- Antidepressant Potential: Structural similarities to NK-1 receptor antagonists (e.g., ) suggest possible efficacy in mood disorders.

- Weight Management: The 3-methylbutan-1-amine backbone aligns with didesmethylsibutramine’s anorectic effects .

Key Differences and Clinical Implications

- Fluorine vs.

- Methoxy Positioning : The 2-methoxy group (vs. 3-methoxy in ) may reduce first-pass metabolism by shielding the amine from hepatic enzymes.

- Stereochemistry : Unlike racemic analogs in , enantiomeric purity (e.g., S-configuration) could enhance target selectivity and reduce off-target effects .

生物活性

3-(5-Fluoro-2-methoxyphenyl)-3-methylbutan-1-amine is a compound of interest in medicinal chemistry due to its unique structural features, including a fluorinated aromatic ring and a primary amine group. This compound has shown potential biological activities, particularly in the context of neurological disorders and cancer treatment. This article reviews its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H16FNO2

- Molecular Weight : 211.28 g/mol

- Structure : The compound features a branched aliphatic amine structure attached to a fluorinated aromatic ring, which enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as neurotransmitter receptors and enzymes. These interactions may modulate critical signaling pathways involved in neurotransmission and cellular responses.

Key Mechanisms:

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, potentially aiding in the treatment of mood and anxiety disorders.

- Antitumor Activity : Preliminary studies suggest that it may exhibit antiproliferative effects on various cancer cell lines by inducing apoptosis or inhibiting cell migration.

Neurological Applications

Research indicates that this compound has potential applications in treating neurological disorders. Its interaction with serotonin receptors has been highlighted, suggesting possible antidepressant properties.

Anticancer Properties

Several studies have explored the anticancer effects of this compound. For instance, it has been shown to inhibit the growth of cancer cells without affecting non-tumorigenic cells at specific concentrations, indicating selective toxicity towards tumor cells.

| Study | Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| Study 1 | Murine liver cancer cells | 10 | Growth inhibition |

| Study 2 | Non-tumorigenic liver cells | 10 | No effect |

Case Study 1: Antitumor Activity

In a study assessing the effects of various derivatives of amines on tumor cell lines, this compound exhibited significant growth inhibition in tumorigenic cells while sparing healthy cells. The mechanism was linked to alterations in key signaling pathways that regulate cell proliferation and survival.

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological potential of this compound, where it was found to enhance serotonergic signaling. This suggests its utility as a candidate for developing new antidepressant therapies.

Q & A

Basic Research Questions

Q. How can the synthesis of 3-(5-Fluoro-2-methoxyphenyl)-3-methylbutan-1-amine be optimized for higher yield and purity?

- Methodology :

- Step 1 : Start with commercially available precursors, such as 5-fluoro-2-methoxybenzaldehyde and 3-methylbutan-1-amine, to ensure accessibility .

- Step 2 : Optimize reaction conditions (e.g., temperature, solvent, catalyst). For example, controlled heating at 60–80°C in anhydrous tetrahydrofuran (THF) with a palladium catalyst can enhance coupling efficiency .

- Step 3 : Monitor byproduct formation via thin-layer chromatography (TLC) and refine purification using column chromatography or recrystallization .

- Key Variables : Reaction time (8–12 hours), inert atmosphere (N₂/Ar), and stoichiometric ratios (amine:aldehyde = 1:1.2) .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

- Spectroscopic Methods :

- NMR : Use H and C NMR to confirm the methoxy (-OCH₃), fluoro-substituted phenyl, and branched alkyl chain. Compare shifts with PubChem data for validation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₂H₁₆FNO = 209.12 g/mol) and fragmentation patterns .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify degradation products .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

- Experimental Design :

- pH Stability : Prepare buffered solutions (pH 3–9) and incubate the compound at 37°C for 24–72 hours. Monitor degradation via LC-MS, focusing on oxidation products (e.g., ketones) and hydrolysis byproducts .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures .

- Key Insight : The electron-withdrawing fluoro group may enhance stability under acidic conditions compared to non-fluorinated analogs .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically resolved?

- Approach :

- Step 1 : Compare structural analogs (e.g., para- vs. ortho-fluoro substitution) to assess positional effects on target binding .

- Step 2 : Replicate assays under standardized conditions (e.g., cell line, incubation time, concentration). For example, discrepancies in IC₅₀ values may arise from differences in ATP levels in kinase inhibition assays .

- Step 3 : Validate results using orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity assays) .

Q. What computational strategies predict the compound’s interaction with serotonin receptors or other CNS targets?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to model interactions with 5-HT₂A or dopamine receptors. The methoxy and fluoro groups may engage in π-π stacking or hydrogen bonding with active-site residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in the receptor-ligand complex .

- Validation : Cross-reference with experimental SAR data from fluorinated phenylalkylamine derivatives .

Q. How can researchers design derivatives to improve metabolic stability without compromising activity?

- Strategy :

- Substituent Modification : Replace the methoxy group with a bioisostere (e.g., ethoxy or cyclopropoxy) to reduce cytochrome P450-mediated oxidation .

- Branching Effects : Introduce methyl groups at the β-position of the amine to sterically hinder N-dealkylation .

- In Silico ADMET Prediction : Use tools like SwissADME to prioritize derivatives with favorable logP (2–4) and low hepatotoxicity risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。